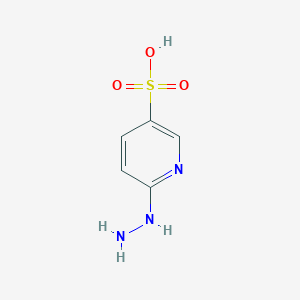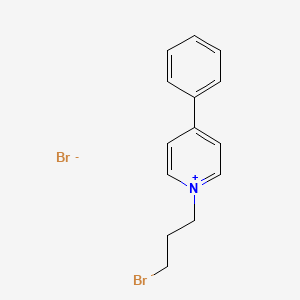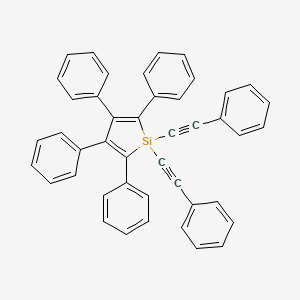![molecular formula C17H26N2O4 B14225726 Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- CAS No. 825634-78-4](/img/structure/B14225726.png)
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan and a pyrimidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidin-2(3H)-one derivatives typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . Another method involves the use of microwave irradiation to condense 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, yielding high product yields within a short reaction time .
Industrial Production Methods
Industrial production methods for furo[2,3-d]pyrimidin-2(3H)-one derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-supported microwave reactions, which offer advantages such as better selectivity, remarkable reaction rate enhancement, and improved yield .
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-d]pyrimidin-2(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, acetonitrile, and the use of catalysts like potassium carbonate and potassium iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Aplicaciones Científicas De Investigación
Furo[2,3-d]pyrimidin-2(3H)-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
Mecanismo De Acción
The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as microtubule depolymerizing agents, inhibiting tubulin assembly and thereby exerting antitumor effects . The molecular targets and pathways involved in these actions are often related to the compound’s ability to interfere with cellular processes such as cell division and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to furo[2,3-d]pyrimidin-2(3H)-one include:
Furo[3,2-c]pyridine: Another heterocyclic compound with a fused ring system, used in similar applications.
Furo[2,3-b]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
825634-78-4 |
|---|---|
Fórmula molecular |
C17H26N2O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyethoxymethyl)-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-15-11-14-12-19(13-22-10-9-20)17(21)18-16(14)23-15/h11-12,20H,2-10,13H2,1H3 |
Clave InChI |
OBMFMMYUTYRFJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)


![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)


